Cas no 899981-72-7 (methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

Methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate is a fluorinated triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1,2,3-triazole core functionalized with an amino group and a 3-fluorobenzyl substituent, enhancing its reactivity and binding affinity. The methyl benzoate moiety further contributes to its stability and solubility in organic solvents. This structure suggests utility as an intermediate in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and drug discovery efforts. The presence of fluorine may also improve metabolic stability and bioavailability in lead optimization.
methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate structure
899981-72-7 structure
商品名:methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate
CAS番号:899981-72-7
MF:C18H16FN5O3
メガワット:369.349746704102
CID:5493178

methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-[[[5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, methyl ester
    • methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate
    • インチ: 1S/C18H16FN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25)
    • InChIKey: UVYSMZMNILGXIY-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(NC(C2=C(N)N(CC3=CC=CC(F)=C3)N=N2)=O)C=C1

methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2691-0622-2mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2691-0622-4mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2691-0622-3mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2691-0622-25mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2691-0622-75mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2691-0622-2μmol
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2691-0622-100mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2691-0622-20mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2691-0622-5mg
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2691-0622-5μmol
methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
899981-72-7 90%+
5μl
$63.0 2023-05-16

methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 関連文献

methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoateに関する追加情報

Introduction to Methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate (CAS No. 899981-72-7)

Methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 899981-72-7, represents a fusion of multiple pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and development. The presence of a benzoate moiety, combined with an intricate triazole ring system, suggests potential applications in modulating biological pathways relevant to various diseases.

The molecular structure of methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate incorporates several key features that are of interest to medicinal chemists. The benzoate group is known for its stability and ability to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. Additionally, the triazole ring is a well-documented scaffold in drug design, often associated with anti-inflammatory and antimicrobial properties. The incorporation of a 3-fluorophenyl group introduces a fluorine atom, which can improve metabolic stability and binding efficacy by influencing electronic properties and lipophilicity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate. Studies suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. For instance, the triazole moiety has been shown to interact with certain kinases and phosphodiesterases, which are critical targets in oncology research. Furthermore, the fluorinated aromatic ring may enhance penetration through biological membranes, improving bioavailability.

In the context of current pharmaceutical research, the development of novel compounds with multifunctional properties is highly valued. The combination of a benzoate group and a fluorinated phenyl ring in methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate positions it as a versatile tool for investigating therapeutic mechanisms. Preliminary in vitro studies have indicated that this compound may possess anti-proliferative effects on certain cancer cell lines by interfering with key signaling pathways. These findings align with the broader trend in drug discovery towards targeting complex disease mechanisms rather than single pathways.

The synthesis of methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the triazole ring typically involves cycloaddition reactions between azides and alkynes, while the fluorophenyl group can be incorporated through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.

From a regulatory perspective, compounds like methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This includes toxicological assessments, pharmacokinetic studies, and interaction analyses with potential therapeutic targets. The growing interest in fluorinated compounds has led to increased research into their metabolic fate and potential side effects, necessitating comprehensive characterization.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding the interactions between methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate and biological macromolecules. These techniques provide insights into binding affinities, conformational changes, and dynamic properties that are essential for optimizing drug candidates. By leveraging these computational methods alongside experimental data, researchers can accelerate the development process and reduce costs associated with traditional trial-and-error approaches.

The future prospects for methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies could facilitate rapid translation from laboratory findings to clinical applications.

In conclusion, methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate (CAS No. 899981-72) represents an exciting avenue for innovation in pharmaceutical chemistry. Its complex structure combines multiple pharmacophoric elements that suggest broad applicability in therapeutic interventions. As research continues to uncover new insights into its properties and potential applications,this compound is poised to make significant contributions to medicine.

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